3,5-Difluoro-2-nitropyridine

Radiopharmaceuticals PET Tracers SNAr

3,5-Difluoro-2-nitropyridine is a uniquely substituted heteroaromatic building block featuring orthogonal reactive sites: a nitro group at C2 for SNAr and two fluorine atoms at C3/C5 for cross-coupling. This pre-installed 3,5-difluoro pattern is synthetically non-trivial, ensuring precise regiochemical control absent in generic 2-nitropyridines or mono-halogenated analogs. It is the preferred intermediate for constructing polysubstituted pyridine libraries, developing novel agrochemicals, and performing nucleophilic [¹⁸F]fluorination for PET tracer synthesis. Source high-purity material to avoid isomer contamination and ensure synthetic success.

Molecular Formula C5H2F2N2O2
Molecular Weight 160.08 g/mol
CAS No. 1073634-13-5
Cat. No. B3033586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-2-nitropyridine
CAS1073634-13-5
Molecular FormulaC5H2F2N2O2
Molecular Weight160.08 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1F)[N+](=O)[O-])F
InChIInChI=1S/C5H2F2N2O2/c6-3-1-4(7)5(8-2-3)9(10)11/h1-2H
InChIKeyZNMBOZBJKBSSFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Difluoro-2-nitropyridine (CAS 1073634-13-5): A Strategic Fluorinated Pyridine Building Block for Targeted Synthesis


3,5-Difluoro-2-nitropyridine (CAS 1073634-13-5) is a polysubstituted heteroaromatic building block, specifically a pyridine core bearing fluorine atoms at the 3- and 5-positions and a nitro group at the 2-position [1]. The molecular formula is C₅H₂F₂N₂O₂, with a molecular weight of 160.08 g/mol and a predicted logP of 0.13 [1][2]. This substitution pattern imparts a unique and predictable electrophilic character, establishing it as a key synthetic intermediate for pharmaceuticals and agrochemicals where precise regiochemical control is required .

Why 3,5-Difluoro-2-nitropyridine Cannot Be Replaced by Common 2-Nitropyridine Analogs


The substitution pattern on a pyridine ring is the primary determinant of its chemical behavior, and generic substitution can lead to synthetic failure or the production of an undesired isomer. 3,5-Difluoro-2-nitropyridine offers a specific, pre-installed vector for regioselective functionalization that is not present in more common alternatives. For example, the widely used 2-chloro-5-nitropyridine provides only one fluorine-like halogen handle, limiting the potential for iterative diversification [1]. Furthermore, the 3,5-difluoro pattern is synthetically non-trivial to achieve de novo, making the pre-formed building block a critical asset for medicinal chemists aiming to explore specific chemical space. Using a generic 2-nitropyridine derivative with a different halogen or substitution pattern will not yield the same intermediate and is likely to fail in a route designed for the 3,5-difluoro motif.

Quantifiable Evidence for Selecting 3,5-Difluoro-2-nitropyridine Over Competing Intermediates


Lipophilicity Advantage Over Benzene-Derived Analogs in Radiopharmaceutical Development

In the context of radiotracer development, the substitution of a phenyl ring with a pyridyl ring can drastically reduce overall molecular lipophilicity, a key factor for in vivo biodistribution. The target compound, as a pyridine derivative, inherits this class-level advantage over benzene-based analogs, offering a predictable and significant reduction in logP [1].

Radiopharmaceuticals PET Tracers SNAr

Synthetic Versatility: Two Orthogonal Reactive Centers in a Single Molecule

The target compound possesses two distinct classes of reactive sites. The nitro group at the 2-position is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, while the fluorine atoms at the 3- and 5-positions can serve as handles for subsequent, orthogonal metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [1]. This contrasts with simpler analogs like 2-chloro-5-nitropyridine, which only offer one coupling handle after the initial SNAr event [2].

Medicinal Chemistry Agrochemical Synthesis SNAr

SNAr Reactivity of 2-Nitropyridines: Class-Level Evidence of Efficient Radiochemical Yields

While direct data for 3,5-difluoro-2-nitropyridine is not available, class-level evidence from closely related 2-nitropyridine derivatives demonstrates the high and predictable efficiency of SNAr reactions with [¹⁸F]fluoride. Studies show that 3-methoxy-2-nitropyridine and 3-methyl-2-nitropyridine undergo [¹⁸F]fluorination with high radiochemical yields (70-89%) in short reaction times (1-30 min) at 140 °C [1][2]. This suggests that the 2-nitropyridine scaffold, even with electron-donating groups, is highly competent in SNAr, providing a strong basis for expecting similar or enhanced reactivity from the electron-deficient 3,5-difluoro analog.

Radiochemistry SNAr PET Imaging

Predicted Physicochemical Properties: A Baseline for Rational Intermediate Selection

Computationally predicted properties provide a quantitative baseline for comparing potential building blocks. The predicted logP of 0.13, density of 1.555±0.06 g/cm³, and boiling point of 234.6±35.0 °C offer a concrete basis for evaluating 3,5-difluoro-2-nitropyridine against other fluorinated nitropyridine isomers in terms of handling, purification, and its ultimate contribution to the physicochemical profile of the final drug candidate [1].

Medicinal Chemistry Property Prediction Lead Optimization

Optimal Research and Industrial Use-Cases for 3,5-Difluoro-2-nitropyridine


Development of Fluorinated PET Imaging Agents

The core pyridine structure of 3,5-difluoro-2-nitropyridine is a validated platform for nucleophilic [¹⁸F]fluorination, a key step in creating PET radiotracers [1][2]. Its predicted low lipophilicity (logP 0.13) aligns with the requirements for tracers with favorable biodistribution profiles, as established by class-level comparisons showing pyridine derivatives significantly reduce logP compared to benzene-based analogs [1][3].

Advanced Medicinal Chemistry for Parallel Library Synthesis

As an intermediate with two orthogonal reactive sites (a nitro group for SNAr and two aryl fluorides for cross-coupling), this compound is ideally suited for the divergent synthesis of complex, polysubstituted pyridine libraries [4]. This contrasts with simpler analogs like 2-chloro-5-nitropyridine, which offer fewer opportunities for diversification and thus limit the chemical space that can be explored from a single starting material [5].

Synthesis of Agrochemicals Requiring Selective Functionalization

The predictable reactivity of the 3,5-difluoro-2-nitropyridine scaffold makes it a valuable intermediate in the synthesis of novel herbicides and fungicides. The specific substitution pattern allows for the systematic introduction of structural diversity, which is essential in agrochemical discovery programs aimed at optimizing potency, selectivity, and environmental fate [4].

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